2-(1-Benzyl-piperidin-4-ylmethyl)-5-methoxy-indan-1-one; hydrochloride
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Overview
Description
1-benzyl-4-[(5-methoxy-1-oxoindan-2-yl)methyl]piperidine is a compound known for its potent acetylcholinesterase inhibitory activity. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-[(5-methoxy-1-oxoindan-2-yl)methyl]piperidine involves several key steps. One common method starts with the reaction of 1,2,3,6-tetrahydropyridine derivative with 5,6-dimethoxy-1-indanone to form an intermediate. This intermediate is then reduced to produce the final compound . The reaction conditions typically involve the use of strong bases such as lithium diisopropylamide (LDA) and catalytic reduction using palladium on carbon in tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic route to increase yield and purity. This includes the use of novel starting compounds and reaction conditions that minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-[(5-methoxy-1-oxoindan-2-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the indanone moiety.
Reduction: Reduction reactions are used in the synthesis of the compound.
Substitution: Substitution reactions can occur at the benzyl or piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like LDA, reducing agents such as palladium on carbon, and solvents like tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of the indanone moiety .
Scientific Research Applications
1-benzyl-4-[(5-methoxy-1-oxoindan-2-yl)methyl]piperidine has several scientific research applications:
Chemistry: It is used as a model compound in the study of acetylcholinesterase inhibitors.
Biology: The compound is studied for its effects on acetylcholine levels in the brain.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The primary mechanism of action of 1-benzyl-4-[(5-methoxy-1-oxoindan-2-yl)methyl]piperidine is its inhibition of acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer’s disease . The compound shows a selective affinity for acetylcholinesterase over butyrylcholinesterase, making it a potent and specific inhibitor .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine: This compound is a close analogue with similar acetylcholinesterase inhibitory activity.
1-benzyl-4-[(2-isoindolin-2-ylethyl)piperidine: Another analogue with potent activity.
Uniqueness
1-benzyl-4-[(5-methoxy-1-oxoindan-2-yl)methyl]piperidine is unique due to its specific structure, which provides a high affinity for acetylcholinesterase and a longer duration of action compared to other inhibitors . This makes it a promising candidate for further development as a therapeutic agent for neurodegenerative diseases.
Properties
CAS No. |
120014-08-6 |
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Molecular Formula |
C23H27NO2 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-5-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C23H27NO2/c1-26-21-7-8-22-19(15-21)14-20(23(22)25)13-17-9-11-24(12-10-17)16-18-5-3-2-4-6-18/h2-8,15,17,20H,9-14,16H2,1H3 |
InChI Key |
JTEWUJTVAGRGLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(C2)CC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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